

Application Notes and Protocols for FM 100 in In Vivo Animal Studies

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Compound of Interest

Compound Name: FM 100

Cat. No.: B1171896

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These application notes provide a summary of the available data on the optimal dosage of **FM 100**, a fraction derived from licorice root with anti-ulcer activity, for use in in vivo animal studies. The information is based on preclinical studies in rodent and canine models.

Summary of Quantitative Data

The following table summarizes the reported dosages of **FM 100** and their observed effects in animal models. This data can serve as a starting point for dose-range finding studies.

Animal Model	Dosage	Route of Administration	Observed Effect	Citation
Conscious Rats	400 mg/kg	Oral (p.o.)	No effect on basal serum gastrin concentration.	[1]
Conscious Rats	800 mg/kg	Oral (p.o.)	Increased basal serum gastrin concentration.	[1]
Rats (antrum separated from fundus)	Dose-dependent	Intraduodenal	Decreased serum gastrin concentration.	[1]
Pylorus-Ligated Rats	50 mg/kg	Intraperitoneal (i.p.)	Dose-dependently prevented ulcer formation and decreased gastric juice volume.	[2]
Pylorus-Ligated Rats	200 mg/kg	Intraperitoneal (i.p.)	Dose-dependently prevented ulcer formation and decreased gastric juice volume.	[2]
Conscious Beagle Dogs	400 mg/kg	Oral (p.o.)	No effect on feeding-induced increase in serum gastrin concentration.	[1]
Anesthetized Dogs (antrum	200 mg/kg	Intraduodenal	Prevented the increase in acid output and	[1]

separated from
fundus)

serum gastrin
concentration
after peptone
solution
administration.

Mechanism of Action

FM 100 is suggested to exert its gastric anti-secretory action by inhibiting the release of endogenous gastrin.^[1] This is supported by findings where intraduodenal administration of **FM 100** decreased serum gastrin levels in rats and dogs with surgically separated antrum and fundus.^[1]

Experimental Protocols

Based on the available literature, the following protocols have been used in studies involving **FM 100**.

Gastrin Level Assessment in Rats

- Animal Model: Conscious rats and rats with surgically separated antrum and fundus.
- Dosing:
 - Oral gavage (p.o.) for conscious rats at doses of 400 mg/kg and 800 mg/kg.^[1]
 - Intraduodenal administration for rats with separated antrum and fundus in a dose-dependent manner.^[1]
- Endpoint: Measurement of serum gastrin concentration.^[1]

Anti-Ulcer Activity in Pylorus-Ligated Rats

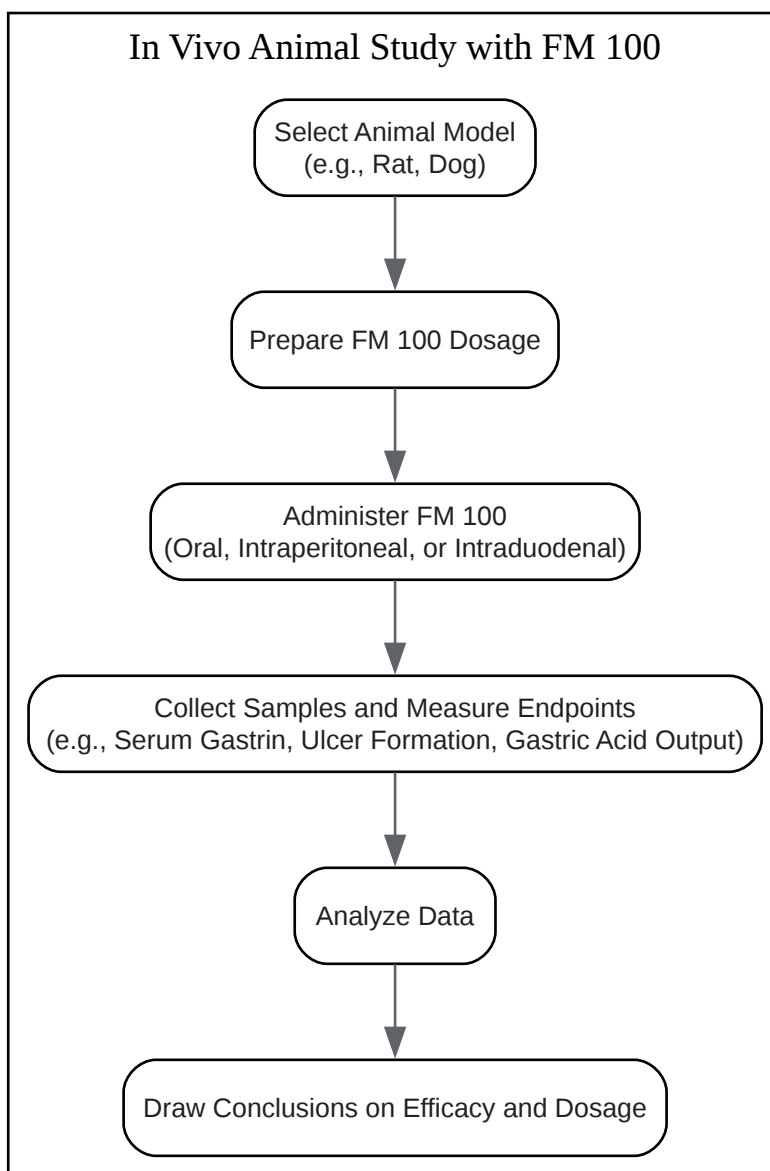
- Animal Model: Pylorus-ligated rats.
- Dosing: Intraperitoneal (i.p.) injection at doses of 50 mg/kg and 200 mg/kg.^[2]
- Endpoints:

- Prevention of ulcer formation.[2]
- Measurement of gastric juice volume and pH.[2]

Gastrin Level and Acid Output Assessment in Dogs

- Animal Model: Conscious beagle dogs and anesthetized dogs with surgically separated antrum and fundus.[1]
- Dosing:
 - Oral administration (p.o.) for conscious dogs at a dose of 400 mg/kg.[1]
 - Intraduodenal administration for anesthetized dogs at a dose of 200 mg/kg.[1]
- Procedure for Anesthetized Dogs: Administration of a peptone solution to stimulate acid output and gastrin release.[1]
- Endpoints:
 - Measurement of serum gastrin concentration.[1]
 - Measurement of gastric acid output.[1]

Experimental Workflow



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Caption: A generalized workflow for in vivo animal studies of **FM 100**.

Note on Signaling Pathways: The available literature on **FM 100**, the licorice root fraction, does not provide sufficient detail on its molecular signaling pathways to generate a diagram. The primary mechanism described is the inhibition of endogenous gastrin release.[1] Further research is required to elucidate the specific intracellular signaling cascades involved in this process.

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References

- 1. Effects of FM100, a fraction of licorice root, on serum gastrin concentration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Combined effect of FM-100 and several anti-ulcer agents on ulcer induced by ligation of the pylorus in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FM 100 in In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171896#optimal-dosage-of-fm-100-for-in-vivo-animal-studies]

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